molecular formula C9H14F2O2 B3099882 Tert-butyl 3,3-difluorocyclobutanecarboxylate CAS No. 1355070-36-8

Tert-butyl 3,3-difluorocyclobutanecarboxylate

Cat. No.: B3099882
CAS No.: 1355070-36-8
M. Wt: 192.20 g/mol
InChI Key: OZPULKRYCWPXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,3-difluorocyclobutanecarboxylate is a chemical compound with the CAS Number: 1355070-36-8 . It has a molecular weight of 192.21 and its molecular formula is C9H14F2O2 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C9H14F2O2/c1-8(2,3)13-7(12)6-4-9(10,11)5-6/h6H,4-5H2,1-3H3 . This indicates the presence of a cyclobutane ring with two fluorine atoms attached to the same carbon atom, and a carboxylate group attached to another carbon atom in the ring.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 192.2 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Building Blocks

  • Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks: This study details the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone. Ethyl 3,3-difluorocyclobutanecarboxylate was used as a common synthetic intermediate to obtain these derivatives (Ryabukhin et al., 2018).

Application in Organic Synthesis

  • Synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one: This research discusses the use of tert-Butyl acetothioacetate in the synthesis of specific organic compounds, showcasing the versatility of tert-butyl derivatives in organic synthesis (Fox & Ley, 2003).

Photo Flow Chemistry

  • Scale-up synthesis using Continuous Photo Flow Chemistry: This paper highlights the use of continuous photo flow synthesis for the scale-up production of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for biologically active compounds (Yamashita et al., 2019).

Use in Medicinal Chemistry

  • Evaluation of tert-Butyl Isosteres in Medicinal Chemistry: This study evaluates tert-butyl group and its alternatives in medicinal chemistry, documenting the physicochemical data of drug analogues and comparing tert-butyl with other substituents (Westphal et al., 2015).

Nucleophilic Substitutions and Radical Reactions

  • Nucleophilic Substitutions of tert-Butyl Phenylazocarboxylates: This paper presents the use of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry, exploring nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 3,3-difluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2O2/c1-8(2,3)13-7(12)6-4-9(10,11)5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPULKRYCWPXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164736
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355070-36-8
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355070-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,3-difluorocyclobutanecarboxylic acid (1.0 g, 7.3 mmol) was dissolved in DCM (10 mL) and cooled in an ice bath. To the solution was added N,N-dimethylpyridin-4-amine (92 mg, 0.735 mmol) portionwise followed by 2-methylpropan-2-ol (1.1 g, 14.7 mmol) in one portion. A 1M solution of N,N′-dicyclohexylcarbodiimide in DCM (8.1 mL, 8.1 mmol) was added dropwise keeping the temperature below 10° C. The resulting slurry was warmed up to room temperature and stirred for 18 hours. The solid was removed by filtration and the filtrate was washed with 2N aqueous HCl solution (2×15 mL), water (2×15 mL), and then saturated aqueous NaHCO3 solution (2×15 mL). The organic phase was dried over Na2SO4, filtered, and concentrated in vacuo to give 1.49 g of a crude product as a mixture of white solid and yellow oil. To the mixture was added pentane (30 mL) and the mixture as then filtered through a silica gel pad eluting with pentane to give the title compound (896 mg, 63%) as colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.1 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
92 mg
Type
catalyst
Reaction Step Five
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,3-difluorocyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,3-difluorocyclobutanecarboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3,3-difluorocyclobutanecarboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3,3-difluorocyclobutanecarboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3,3-difluorocyclobutanecarboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3,3-difluorocyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.